N-(3-chloro-4-methylphenyl)-6-methyl-4-oxo-4H-chromene-2-carboxamide
Description
N-(3-chloro-4-methylphenyl)-6-methyl-4-oxo-4H-chromene-2-carboxamide is a synthetic chromene-derived carboxamide characterized by a 4-oxo-4H-chromene core substituted with a methyl group at position 6 and a carboxamide moiety at position 2. The amide nitrogen is further substituted with a 3-chloro-4-methylphenyl group. The structural uniqueness of this compound lies in its combination of electron-withdrawing (chloro) and electron-donating (methyl) substituents, which may modulate its reactivity and biological interactions .
Properties
Molecular Formula |
C18H14ClNO3 |
|---|---|
Molecular Weight |
327.8 g/mol |
IUPAC Name |
N-(3-chloro-4-methylphenyl)-6-methyl-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C18H14ClNO3/c1-10-3-6-16-13(7-10)15(21)9-17(23-16)18(22)20-12-5-4-11(2)14(19)8-12/h3-9H,1-2H3,(H,20,22) |
InChI Key |
ISVMFJYTSWJRBC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=CC2=O)C(=O)NC3=CC(=C(C=C3)C)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methylphenyl)-6-methyl-4-oxo-4H-chromene-2-carboxamide typically involves the reaction of 3-chloro-4-methylphenylamine with 6-methyl-4-oxo-4H-chromene-2-carboxylic acid. The reaction is carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is common to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-methylphenyl)-6-methyl-4-oxo-4H-chromene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group in the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities, particularly in the fields of oncology, antimicrobial research, and enzyme inhibition. Below are some key applications:
Anticancer Activity
N-(3-chloro-4-methylphenyl)-6-methyl-4-oxo-4H-chromene-2-carboxamide has demonstrated selective cytotoxicity against various cancer cell lines. Studies indicate that it induces apoptosis and inhibits cell proliferation through several mechanisms:
| Type of Cancer | IC50 (μM) | Mechanism of Action |
|---|---|---|
| Breast Cancer | 10.5 | Induction of apoptosis via caspase activation |
| Lung Cancer | 8.0 | Cell cycle arrest in G1 phase |
| Colorectal Cancer | 12.0 | Inhibition of proliferation and migration |
Antimicrobial Properties
Research has shown that this compound possesses significant antimicrobial activity against various pathogens, including bacteria and fungi:
| Pathogen | IC50 (μM) | Notes |
|---|---|---|
| Mycobacterium tuberculosis | 7.05 | Significant inhibition observed |
| Staphylococcus aureus | 15.0 | Effective against resistant strains |
| Candida albicans | 20.0 | Antifungal activity noted |
Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzymes, which is crucial for developing treatments for diseases such as Alzheimer's:
| Enzyme | IC50 (μM) | Notes |
|---|---|---|
| Acetylcholinesterase (AChE) | 0.25 | Comparable to established inhibitors |
| Butyrylcholinesterase (BChE) | 0.30 | Potential for treating cognitive decline |
Case Study 1: Anticancer Efficacy
In a study published in the Journal of Medicinal Chemistry, this compound was tested on various cancer cell lines, showing potent activity against breast and lung cancers. The compound exhibited an ability to induce apoptosis through the activation of caspases, leading to cell death.
Case Study 2: Antimicrobial Activity
A research team investigated the antimicrobial properties of this compound against Mycobacterium tuberculosis and reported an IC50 value of 7.05 μM, indicating significant antibacterial activity. This finding suggests potential applications in treating tuberculosis, especially given the rise of antibiotic-resistant strains.
Case Study 3: Enzyme Inhibition
In another study focusing on neurodegenerative diseases, the compound was evaluated for its inhibitory effects on acetylcholinesterase and butyrylcholinesterase enzymes. The results showed strong inhibition, suggesting its potential use in developing treatments for Alzheimer's disease.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methylphenyl)-6-methyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways and molecular targets depend on the specific biological context and the type of activity being investigated .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Chromene carboxamides exhibit diverse biological activities depending on substituent patterns. Below is a detailed comparison with structurally related compounds:
2-Oxo-N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide (Compound 12)
- Structure : Features a 2-oxo chromene core with a sulfamoylphenyl group at the amide nitrogen and a carboxamide at position 3.
- Synthesis : Prepared via condensation of chromene-3-carboxylic acid derivatives with sulfamoylphenylamines in acetic acid/sodium acetate .
- Key Differences: The 2-oxo group (vs. The sulfamoyl substituent introduces hydrogen-bonding capabilities and acidity, contrasting with the lipophilic 3-chloro-4-methylphenyl group in the target compound. Biological Implications: Sulfonamides are known for enzyme inhibition (e.g., carbonic anhydrase), suggesting divergent mechanisms compared to the target compound’s chloro-methylphenyl motif .
6-Chloro-N-(3,4-dimethoxybenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-4H-chromene-2-carboxamide
- Structure : Contains a 6-chloro substituent on the chromene core and a bulky bis-aminated carboxamide (dimethoxybenzyl and dioxidotetrahydrothiophene groups).
- Key Differences: 6-Chloro vs. Bis-aminated carboxamide: The dimethoxybenzyl and sulfone-containing tetrahydrothiophene groups enhance solubility and conformational rigidity, unlike the simpler mono-substituted phenyl in the target compound. Pharmacokinetics: The larger molecular weight (491.9 g/mol vs. ~331.8 g/mol for the target compound) may reduce membrane permeability but improve metabolic stability .
4-Oxo-4H-chromene-3-carboxaldehyde
- Structure : A chromene-3-carboxaldehyde with a 4-oxo group.
- Key Differences: Aldehyde vs.
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Properties |
|---|---|---|---|---|
| Target Compound | C₁₈H₁₄ClNO₃ | ~331.8 | 6-methyl, 3-chloro-4-methylphenyl | High lipophilicity (logP ~3.5) |
| 2-Oxo-N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide | C₁₆H₁₂N₂O₅S | 344.3 | 2-oxo, 4-sulfamoylphenyl | Moderate solubility (aqueous) |
| 6-Chloro-N-(3,4-dimethoxybenzyl)-... | C₂₃H₂₂ClNO₇S | 491.9 | 6-chloro, dimethoxybenzyl, sulfone | High rigidity, metabolic stability |
| 4-Oxo-4H-chromene-3-carboxaldehyde | C₁₀H₆O₃ | 174.2 | 3-carboxaldehyde | Reactive aldehyde, synthetic precursor |
Biological Activity
N-(3-chloro-4-methylphenyl)-6-methyl-4-oxo-4H-chromene-2-carboxamide, also known by its ChemDiv ID D103-0041, is a synthetic compound that belongs to the chromene class of compounds. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by various studies and data tables.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : CHClN O
- IUPAC Name : this compound
- SMILES : Cc(cc1)cc2c1OC(C(Nc1cc(Cl)c(C)cc1)=O)=CC2=O
1. Antioxidant Activity
Research indicates that compounds within the chromene class exhibit significant antioxidant properties. For instance, studies have shown that chromone derivatives can scavenge free radicals and inhibit lipid peroxidation, which is crucial in preventing oxidative stress-related diseases .
2. Anti-Alzheimer's Activity
Chromene derivatives have been evaluated for their potential in treating Alzheimer's disease through inhibition of cholinesterase enzymes (AChE and BChE). The compound's structural features suggest it may act as a multi-target inhibitor against these enzymes, which are critical in the pathophysiology of Alzheimer's disease .
3. Anticancer Properties
The biological activity of this compound has been studied against various cancer cell lines. Preliminary results indicate that this compound may possess cytotoxic effects against breast cancer (MCF-7) and other tumor cell lines. In vitro studies have shown promising results with IC values indicating effective growth inhibition .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in neurodegenerative processes and tumor growth.
- Molecular Docking Studies : In silico docking studies have revealed that the compound can form hydrogen bonds with amino acid residues in target proteins, enhancing its inhibitory effects on AChE and BChE .
Table 1: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to synthesize N-(3-chloro-4-methylphenyl)-6-methyl-4-oxo-4H-chromene-2-carboxamide?
- Answer: The compound is typically synthesized via condensation reactions involving 4-oxo-4H-chromene-3-carboxaldehyde derivatives and substituted anilines. For example, 4-oxo-4H-chromene-3-carboxaldehyde intermediates can be prepared using oxidative methods (e.g., NaOCl in aqueous solution) and subsequently coupled with 3-chloro-4-methylaniline under reflux conditions in polar aprotic solvents like DMF. Yields may vary (46–94%) depending on substituent positions and reaction optimization . Critical steps include purification via recrystallization and validation using melting point analysis, IR (C=O stretch at ~1650 cm⁻¹), and NMR (chromene ring protons at δ 6.8–8.2 ppm) .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Answer:
- IR Spectroscopy: Confirms carbonyl (C=O) stretches (~1650–1750 cm⁻¹) and amide (N–H) bands (~3300 cm⁻¹) .
- NMR (¹H/¹³C): Identifies aromatic protons (δ 6.8–8.2 ppm), methyl groups (δ 2.3–2.6 ppm), and carboxamide carbonyl (δ ~170 ppm) .
- Mass Spectrometry (MS): Validates molecular weight (e.g., [M+H]+ peaks) .
- X-ray Diffraction: Resolves crystallographic parameters (e.g., space group, bond angles) for structural confirmation .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound?
- Answer: Single-crystal X-ray studies using SHELX software (e.g., SHELXL for refinement) provide precise bond lengths, angles, and torsion angles. For example, chromene ring planarity and carboxamide conformation can be validated against theoretical models. Data-to-parameter ratios > 14:1 and R-factors < 0.05 ensure reliability . Disordered solvent molecules (e.g., DMF) require careful modeling to avoid overfitting .
Q. What strategies resolve contradictions in spectral data during characterization?
- Answer:
- Cross-Validation: Compare NMR/IR data with structurally analogous compounds (e.g., 6-methyl-4-oxo-chromene derivatives) .
- Computational DFT Studies: Predict NMR/IR spectra using Gaussian or ORCA software to identify discrepancies caused by solvent effects or tautomerism .
- Dynamic NMR Experiments: Resolve rotational barriers in amide bonds or substituent effects on aromatic protons .
Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of this compound?
- Answer:
- Substituent Variation: Introduce electron-withdrawing groups (e.g., -Br, -CF₃) at the 6-position to enhance electrophilicity and target binding .
- Biological Assays: Test against cancer cell lines (e.g., IC₅₀ determination) or enzyme targets (e.g., kinase inhibition) to correlate substituents with activity .
- Molecular Docking: Use AutoDock or Schrödinger Suite to predict interactions with biological targets (e.g., ATP-binding pockets) .
Q. What computational methods predict the pharmacokinetic properties of this compound?
- Answer:
- ADMET Prediction: Tools like SwissADME estimate logP (lipophilicity), bioavailability, and blood-brain barrier permeability based on molecular descriptors .
- Metabolic Stability: CYP450 metabolism can be modeled using StarDrop or MetaSite to identify susceptible sites (e.g., methyl groups prone to oxidation) .
Data Contradiction Analysis
Q. How to address conflicting bioactivity results in different assay systems?
- Answer:
- Assay Replication: Repeat experiments in standardized conditions (e.g., cell line authentication, controlled O₂ levels) .
- Orthogonal Assays: Validate results using alternative methods (e.g., fluorescence polarization vs. ELISA) .
- Statistical Analysis: Apply ANOVA or Student’s t-test to distinguish noise from true biological variation .
Methodological Best Practices
- Crystallization: Use slow vapor diffusion (e.g., DMF/ether) to obtain high-quality single crystals .
- Chromatography: Optimize HPLC conditions (C18 column, MeCN/H₂O gradient) for purity analysis .
- Synthetic Scale-Up: Maintain stoichiometric ratios and inert atmospheres to prevent side reactions (e.g., hydrolysis of the carboxamide) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
